N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride
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Overview
Description
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
Uniqueness
N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and fluorophenyl group contribute to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C19H19ClFN3OS |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H18FN3OS.ClH/c1-13(24)23(2)11-14-3-5-15(6-4-14)18-12-25-19(22-18)21-17-9-7-16(20)8-10-17;/h3-10,12H,11H2,1-2H3,(H,21,22);1H |
InChI Key |
BIPMCEQUCCJUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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